3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of fluorophenyl, methyl, and phenyl groups within a chromeno-oxazin framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as those using isocyanide reagents . These methods are designed to minimize by-products and maximize yield, ensuring the process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents depending on the specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl and chromeno-oxazin derivatives, which share structural similarities and may exhibit comparable properties.
Uniqueness
What sets 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C26H22FNO3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C26H22FNO3/c1-17-25-20(15-28(16-30-25)12-11-19-9-5-6-10-23(19)27)13-22-21(14-24(29)31-26(17)22)18-7-3-2-4-8-18/h2-10,13-14H,11-12,15-16H2,1H3 |
InChI Key |
RMTUCSXLYLJTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.